1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a carboximidamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Carboximidamide Moiety: The carboximidamide group can be synthesized by reacting an amine with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted triazole derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is used to study enzyme inhibition, protein-ligand interactions, and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
- 1-[(3-chlorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
- 1-[(3-bromophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Uniqueness
1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-7-10(11(13)15-18)14-16-17(7)6-8-3-2-4-9(12)5-8/h2-5,18H,6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOJWTVYOUTCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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